molecular formula C14H15ClN2O4 B1222408 METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE

METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE

Cat. No.: B1222408
M. Wt: 310.73 g/mol
InChI Key: PORZWAKMDSHJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a 4-chlorophenyl group, a pyrrolidinyl ring, and an acetic acid methyl ester moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and the chlorophenyl group. One common method involves the reaction of 4-chlorophenylacetic acid with a suitable amine to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the pyrrolidinyl ring. The final step involves esterification with methanol to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C14H15ClN2O4

Molecular Weight

310.73 g/mol

IUPAC Name

methyl 2-[[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-methylamino]acetate

InChI

InChI=1S/C14H15ClN2O4/c1-16(8-13(19)21-2)11-7-12(18)17(14(11)20)10-5-3-9(15)4-6-10/h3-6,11H,7-8H2,1-2H3

InChI Key

PORZWAKMDSHJPG-UHFFFAOYSA-N

SMILES

CN(CC(=O)OC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CN(CC(=O)OC)C1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE
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METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE
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METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE
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METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE
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METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE
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METHYL 2-[[1-(4-CHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL](METHYL)AMINO]ACETATE

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